molecular formula C9H14N2O B13996982 6-(2-Methoxypropan-2-yl)pyridin-3-amine CAS No. 1428987-39-6

6-(2-Methoxypropan-2-yl)pyridin-3-amine

Cat. No.: B13996982
CAS No.: 1428987-39-6
M. Wt: 166.22 g/mol
InChI Key: QDRMMFXNFNWBSX-UHFFFAOYSA-N
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Description

Significance of Substituted Pyridines in Contemporary Chemical Research

Substituted pyridines are a class of heterocyclic compounds that have garnered immense interest across various scientific disciplines. tandfonline.comnih.gov Their importance stems from the versatile reactivity of the pyridine (B92270) ring and the profound influence that different substituents have on the molecule's physical, chemical, and biological properties. nih.govresearchgate.net

In medicinal chemistry, the pyridine scaffold is considered a "privileged" structure, appearing in a multitude of FDA-approved drugs. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. nih.gov This has led to the development of pyridine-containing drugs with a wide range of therapeutic applications, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. tandfonline.comresearchgate.net Notable examples of drugs incorporating a pyridine core include the proton pump inhibitor esomeprazole, the calcium channel blocker amlodipine, and the kinase inhibitor imatinib. nih.gov

Beyond pharmaceuticals, substituted pyridines are pivotal in materials science and catalysis. They serve as ligands in coordination chemistry, forming stable complexes with various metal ions. These complexes are utilized in applications ranging from catalysis to the development of novel materials with specific electronic or optical properties. The tunability of the electronic and steric properties of the pyridine ring through substitution allows for the fine-tuning of the resulting metal complexes' reactivity and function.

The synthesis of substituted pyridines is also an active area of research, with chemists continuously developing novel and more efficient methods to introduce functional groups at specific positions on the pyridine ring. nih.gov These advancements enable the creation of a vast library of pyridine derivatives for screening in drug discovery and for the development of new materials.

Strategic Positioning of 6-(2-Methoxypropan-2-yl)pyridin-3-amine within Aminopyridine Research

Aminopyridines, which are pyridine rings bearing one or more amino groups, are a particularly important subclass of substituted pyridines. The amino group can significantly influence the electronic properties of the pyridine ring and can also serve as a key interaction point with biological targets. tandfonline.com The position of the amino group on the pyridine ring is critical in determining the compound's biological activity. rsc.org

The compound this compound is a specific example of a disubstituted aminopyridine. Its strategic positioning within aminopyridine research can be understood by considering its structural features:

3-Aminopyridine (B143674) Core: The amino group at the 3-position is a common feature in many biologically active molecules. This positioning influences the basicity and nucleophilicity of the molecule.

6-(2-Methoxypropan-2-yl) Substituent: This bulky and lipophilic group at the 6-position can have a significant impact on the molecule's pharmacokinetic and pharmacodynamic properties. It can influence how the molecule is absorbed, distributed, metabolized, and excreted (ADME properties). Furthermore, this group can engage in specific hydrophobic interactions with biological targets, potentially leading to enhanced potency and selectivity.

The combination of these two features in this compound makes it an interesting candidate for investigation in drug discovery programs. The methoxy (B1213986) group within the substituent can also participate in hydrogen bonding, adding another layer of potential interaction with biological receptors. The unique substitution pattern of this compound differentiates it from simpler aminopyridines and provides a platform for exploring new chemical space in the quest for novel therapeutic agents. rsc.org

Below is a data table of the physicochemical properties for this compound, which are computationally predicted as experimental data is scarce.

PropertyValue
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
XLogP31.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass166.11061388 g/mol
Monoisotopic Mass166.11061388 g/mol
Topological Polar Surface Area38.3 Ų
Heavy Atom Count12
Complexity145

Note: These properties are computationally predicted and may differ from experimental values.

Conceptual Frameworks for Investigating Novel Heterocyclic Amines

The investigation of novel heterocyclic amines like this compound follows a well-established, multi-pronged approach that combines computational, synthetic, and biological methods.

Computational Studies: The initial exploration of a new molecule often begins with computational modeling. researchgate.net Techniques such as Density Functional Theory (DFT) can be used to predict the molecule's three-dimensional structure, electronic properties, and reactivity. researchgate.net These computational insights can help to rationalize potential synthetic routes and to predict how the molecule might interact with biological targets. Molecular docking studies can be employed to simulate the binding of the compound to the active site of a specific protein, providing a hypothesis for its mechanism of action. researchgate.net

Chemical Synthesis and Characterization: The next step is the chemical synthesis of the target compound. For a molecule like this compound, this would likely involve a multi-step synthesis to introduce the desired substituents at the correct positions on the pyridine ring. Once synthesized, the compound's structure and purity must be rigorously confirmed using a variety of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity of atoms in the molecule.

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Biological Evaluation: With the pure compound in hand, its biological activity can be assessed through a series of in vitro and in vivo assays. The specific assays will depend on the therapeutic area of interest. For example, if the compound is being investigated as a potential anticancer agent, it would be tested against a panel of cancer cell lines to determine its cytotoxicity. researchgate.net If it is being explored as an antibacterial agent, its ability to inhibit the growth of various bacterial strains would be measured. nih.gov

The data generated from these investigations provide a comprehensive understanding of the novel heterocyclic amine's chemical and biological properties, paving the way for further optimization and potential development as a new therapeutic agent or functional material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1428987-39-6

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

6-(2-methoxypropan-2-yl)pyridin-3-amine

InChI

InChI=1S/C9H14N2O/c1-9(2,12-3)8-5-4-7(10)6-11-8/h4-6H,10H2,1-3H3

InChI Key

QDRMMFXNFNWBSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(C=C1)N)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 6 2 Methoxypropan 2 Yl Pyridin 3 Amine

Retrosynthetic Analysis and Key Disconnections

A thorough retrosynthetic analysis of 6-(2-Methoxypropan-2-yl)pyridin-3-amine reveals several strategic disconnections that can guide the synthetic approach. The primary challenge lies in the selective introduction of the substituents at the C-3 and C-6 positions of the pyridine (B92270) ring.

Strategies for Pyridine Ring Construction with Amination at C-3

One retrosynthetic approach involves the construction of the substituted pyridine ring as a key step. This strategy often relies on cycloaddition reactions or condensation reactions of acyclic precursors.

A plausible disconnection of the target molecule breaks the pyridine ring, leading to simpler, more readily available acyclic fragments. For instance, a [3+3] cycloaddition strategy could be envisioned, combining a three-carbon component with a three-atom fragment already containing the nitrogen and the latent C-3 amino functionality.

Alternatively, a Hantzsch-type pyridine synthesis could be adapted, although this classical method typically yields dihydropyridines that require a subsequent oxidation step and may not be ideal for installing the specific substitution pattern of the target molecule. More contemporary methods involve metal-catalyzed cyclizations of appropriately functionalized alkynes and nitriles, which can offer greater control over regioselectivity.

A key consideration in these ring-forming strategies is the introduction of the amine group at the C-3 position. This can be achieved by using a precursor that already contains a nitrogen functionality at the corresponding position, which is then converted to an amino group in a later step. For example, a cyano group can be reduced, or a nitro group can be reduced to an amine.

Introduction of the 2-Methoxypropan-2-yl Moiety at C-6

A second major retrosynthetic strategy focuses on the late-stage introduction of the 2-methoxypropan-2-yl group onto a pre-formed 3-aminopyridine (B143674) scaffold. This approach simplifies the synthesis by starting with a more common pyridine derivative.

The most logical disconnection for the C-6 substituent is the C-O bond of the ether or the C-C bond between the pyridine ring and the tertiary carbon.

C-O Bond Disconnection: This leads to 2-(5-aminopyridin-2-yl)propan-2-ol (B8198625) as a key intermediate. The final step would then be the methylation of the tertiary alcohol. This is a favorable disconnection as the Williamson ether synthesis is a well-established and generally efficient method for forming ethers. wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.orgedubirdie.com

C-C Bond Disconnection: This route involves the reaction of a 6-halopyridin-3-amine derivative with a suitable nucleophile that can deliver the 2-hydroxypropan-2-yl or the 2-methoxypropan-2-yl group directly. This could involve an organometallic reagent such as a Grignard or organolithium species. For example, the reaction of a Grignard reagent derived from 2-methoxypropene (B42093) with a 6-halopyridin-3-amine could be a possibility.

Precursor Synthesis and Functional Group Transformations

Based on the retrosynthetic analysis, the synthesis of this compound can be approached through the preparation of key precursors followed by strategic functional group interconversions.

Preparation of Pyridine Scaffolds Bearing Latent C-3 Amine Functionality

A crucial aspect of the synthesis is the preparation of a pyridine ring with a handle for the introduction of the C-3 amino group. A common and effective strategy is to start with a pyridine derivative bearing a nitro group at the C-3 position, which can be readily reduced to the desired amine in a late-stage step.

A key intermediate for this strategy is 6-bromo-3-nitropyridine . This compound can be synthesized from commercially available starting materials. For instance, the nitration of 2,6-dibromopyridine (B144722) followed by selective debromination can provide the desired isomer. Alternatively, the diazotization of 6-bromo-3-aminopyridine followed by a Sandmeyer-type reaction with a nitrite (B80452) source can also yield 6-bromo-3-nitropyridine.

Another versatile precursor is 6-chloropyridin-3-amine . This compound can undergo various cross-coupling reactions at the C-6 position, with the amino group at C-3 being either protected or directly carried through the reaction sequence.

PrecursorSynthetic Utility
6-Bromo-3-nitropyridineAllows for C-6 functionalization via cross-coupling or organometallic reactions, followed by reduction of the nitro group to the C-3 amine.
6-Chloropyridin-3-amineA versatile building block for introducing substituents at the C-6 position through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.
2-Amino-5-bromopyridineCan be nitrated to introduce the nitro group at C-3, which is then reduced to the amine. The bromine at C-5 (which becomes C-6 in the target molecule after renumbering) is a handle for further functionalization.

Synthesis of Advanced Organometallic Reagents for C-C Coupling at C-6

The introduction of the tertiary carbon framework at the C-6 position can be efficiently achieved using organometallic reagents. researchgate.netambeed.comnih.gov Grignard and organolithium reagents are powerful tools for forming new carbon-carbon bonds with aryl halides.

A plausible route involves the reaction of a 6-halopyridin-3-amine (or its protected derivative) with a suitable organometallic reagent. For instance, the Grignard reagent derived from 2-bromopropane, isopropylmagnesium bromide, can react with a 6-cyanopyridine derivative to form an intermediate that, upon hydrolysis, yields a ketone. Subsequent reaction with a methyl Grignard reagent would then generate the desired tertiary alcohol.

Alternatively, a more direct approach would be the use of an organolithium reagent that already contains the desired tertiary alcohol moiety, protected if necessary.

Organometallic ReagentApplication
Isopropylmagnesium bromideReacts with a 6-cyanopyridin-3-amine derivative to form a ketone precursor to the tertiary alcohol.
Methyllithium/Methylmagnesium bromideReacts with a ketone precursor to generate the tertiary alcohol.
2-Lithio-2-methoxypropane (hypothetical)Direct introduction of the 2-methoxypropan-2-yl group, though the stability of such a reagent might be a concern.

Methodologies for Introducing the Methoxy (B1213986) Group and Tertiary Alkyl Moiety

The final key transformations involve the formation of the tertiary alcohol and its subsequent methylation to the ether.

Formation of the Tertiary Alcohol: As discussed, the most straightforward approach to the tertiary alcohol, 2-(5-aminopyridin-2-yl)propan-2-ol, is through the reaction of a methyl organometallic reagent with a suitable ketone precursor. For example, 6-acetylpyridin-3-amine can be reacted with methylmagnesium bromide to yield the desired tertiary alcohol.

Methylation of the Tertiary Alcohol: The conversion of the tertiary alcohol to the corresponding methyl ether can be achieved through a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.orgedubirdie.com This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. Given the potential for N-methylation of the aminopyridine, protection of the amino group might be necessary before this step.

ReactionReagents and Conditions
Tertiary Alcohol Formation6-Acetylpyridin-3-amine + CH3MgBr in THF
Williamson Ether Synthesis2-(5-Aminopyridin-2-yl)propan-2-ol + NaH, then CH3I in THF/DMF

Convergent and Linear Synthetic Approaches

Both convergent and linear strategies can be envisioned for the synthesis of this compound. A linear approach would involve the sequential modification of a pyridine core, introducing the amino group and the alkyl substituent in separate, successive steps. In contrast, a convergent synthesis would involve the preparation of two or more fragments, which are then combined in the final stages. For this specific target, a convergent approach might involve coupling a pre-functionalized pyridine ring bearing the amino group with a fragment containing the 2-methoxypropan-2-yl group, or vice versa.

Exploration of Cross-Coupling Reactions for C-6 Alkylation (e.g., Suzuki, Negishi, Stille)

The introduction of the 2-methoxypropan-2-yl group at the C-6 position of the pyridine ring is a key transformation that can be effectively achieved through various palladium-catalyzed cross-coupling reactions. These methods offer a versatile toolkit for forming carbon-carbon bonds.

Suzuki Coupling: This reaction pairs an organoboron reagent with an organic halide or triflate. wikipedia.org For the synthesis of the target compound, a 6-halopyridin-3-amine derivative could be coupled with a (2-methoxypropan-2-yl)boronic acid or its corresponding boronate ester. The Suzuki-Miyaura reaction is well-regarded for its mild reaction conditions and the commercial availability of a wide range of boronic acids. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. nih.govresearchgate.net

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide or triflate. wikipedia.org The Negishi reaction is known for its high reactivity and functional group tolerance. orgsyn.org A 6-halopyridin-3-amine could be reacted with a (2-methoxypropan-2-yl)zinc halide in the presence of a palladium or nickel catalyst. researchgate.netrsc.org This approach can be particularly effective for coupling complex fragments. chemrxiv.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org While effective, the toxicity of organotin reagents is a significant drawback. libretexts.org In this context, a 6-halopyridin-3-amine would be coupled with a (2-methoxypropan-2-yl)stannane derivative. The reaction often requires the use of sterically hindered and electron-rich phosphine (B1218219) ligands to accelerate the coupling process. harvard.edunih.gov

Table 1: Comparison of Cross-Coupling Reactions for C-6 Alkylation

Reaction Organometallic Reagent Key Advantages Potential Drawbacks
Suzuki Organoboron (e.g., boronic acid) Mild conditions, commercially available reagents, low toxicity. Can be sensitive to steric hindrance.
Negishi Organozinc High reactivity, good functional group tolerance. Organozinc reagents can be moisture-sensitive.
Stille Organotin (stannane) Stable organometallic reagents. Toxicity of tin compounds is a major concern. libretexts.org

Direct Amination Strategies for C-3 Position (e.g., Buchwald-Hartwig, Electrophilic Amination, Chichibabin-type Reactions)

The introduction of the amino group at the C-3 position is another critical step. Several powerful methods are available for this transformation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.org It allows for the coupling of amines with aryl halides or triflates under relatively mild conditions. researchgate.netlibretexts.org To synthesize the target molecule, a 3-halo-6-(2-methoxypropan-2-yl)pyridine could be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection. chemspider.com The choice of ligand is critical for the success of this reaction, with various generations of phosphine-based ligands developed to improve efficiency and substrate scope.

Electrophilic Amination: This approach involves the reaction of a nucleophilic pyridine derivative with an electrophilic aminating agent. While direct electrophilic amination of pyridines can be challenging due to the electron-deficient nature of the ring, certain strategies can be employed. Borane-catalyzed methods have been developed for the C3-alkylation of pyridines, which proceed through a dihydropyridine (B1217469) intermediate, suggesting possibilities for related amination reactions. acs.orgnih.gov Photochemical methods involving Zincke imine intermediates have also shown promise for C3-amination. nih.govresearchgate.net

Chichibabin-type Reactions: The classic Chichibabin reaction involves the direct amination of pyridines using sodium amide. wikipedia.orgchemistnotes.com While it typically favors the C-2 and C-6 positions, modifications and the presence of directing groups can influence the regioselectivity. ntu.edu.sggoogle.com For 3-substituted pyridines, amination often occurs at the 2-position, but the formation of the 5-amino product is also possible. google.com The reaction conditions, including the solvent and the nature of the amide reagent, can significantly impact the outcome. chemistnotes.com

Chemo- and Regioselective Considerations in Multi-step Syntheses

In a multi-step synthesis of a polysubstituted pyridine like this compound, chemo- and regioselectivity are paramount. The order of reactions must be carefully planned to avoid unwanted side reactions and to ensure the correct placement of functional groups.

For instance, if starting with a dihalopyridine, the differential reactivity of the halogen atoms can be exploited to achieve selective functionalization. The choice of cross-coupling reaction can influence which position reacts first. For example, in a molecule containing both a bromo and a chloro substituent, the bromo group will typically react preferentially in Suzuki couplings. nih.gov The steric and electronic properties of the substituents on the pyridine ring also play a crucial role in directing incoming reagents. Bulky groups can hinder reaction at adjacent positions, influencing the regiochemical outcome of subsequent transformations. researchgate.net

Modern Synthetic Techniques and Sustainable Chemistry Approaches

To improve the efficiency, safety, and environmental impact of the synthesis, modern techniques such as microwave-assisted organic synthesis and flow chemistry are increasingly being adopted.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the reaction mixture. rsc.orgchemicaljournals.com This technique has been successfully applied to a wide range of organic transformations, including the synthesis of pyridine derivatives. organic-chemistry.orgmdpi.comnih.gov For the synthesis of this compound, MAOS could be employed to shorten the reaction times for the cross-coupling or amination steps, potentially leading to higher yields and cleaner reaction profiles.

Table 2: Potential Applications of MAOS in the Synthesis

Synthetic Step Potential Advantage of MAOS
C-6 Alkylation (e.g., Suzuki) Reduced reaction times, improved yields. organic-chemistry.org
C-3 Amination (e.g., Buchwald-Hartwig) Faster reaction rates, potential for solvent-free conditions.

Flow Chemistry Methodologies

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing. organic-chemistry.org These include enhanced safety, better temperature control, and easier scalability. researchgate.net The synthesis of heterocyclic compounds, including pyridines, has been shown to be amenable to flow chemistry approaches. researchgate.netmdpi.com This methodology could be particularly beneficial for exothermic reactions or when dealing with hazardous reagents, providing a safer and more controlled environment for the synthesis of this compound.

Catalyst-Free or Organocatalytic Approaches

The elimination of transition metal catalysts from synthetic protocols is a key goal in green chemistry, as it mitigates concerns about toxic metal residues in the final product and reduces purification costs. While specific catalyst-free or organocatalytic methods for this compound are not extensively documented, general principles and related reactions provide a framework for developing such syntheses.

One potential catalyst-free approach involves the construction of the substituted pyridine ring through multi-component reactions. For instance, a Hantzsch-like condensation could be envisioned, although this typically requires a catalyst, greener alternatives are being explored. conicet.gov.ar A hypothetical catalyst-free pathway might involve the reaction of a β-enaminone with a suitable Michael acceptor under thermal conditions, though this would require the synthesis of appropriately functionalized precursors.

Organocatalysis offers a powerful alternative to metal-based catalysis. Photochemical organocatalytic methods have emerged for the functionalization of pyridines. researchgate.netnih.goviciq.orgnih.gov These reactions often proceed via the formation of pyridinyl radicals from pyridinium (B92312) ions, which can then couple with other radical species. researchgate.netnih.govnih.gov For the synthesis of this compound, an organocatalytic approach could potentially be employed to introduce the amino group at the 3-position of a pre-functionalized pyridine ring. A dithiophosphoric acid, for example, can act as a Brønsted acid, a single electron transfer reductant, and a hydrogen atom abstractor to facilitate C-H functionalization. researchgate.netnih.goviciq.orgnih.gov

Base-catalyzed, metal-free, one-pot syntheses of substituted pyridines have also been reported and could be adapted. organic-chemistry.org These methods often involve the reaction of ynals, isocyanates, amines, and alcohols, demonstrating high functional group tolerance. organic-chemistry.org While direct application to the target molecule is not described, the principles of using simple organic bases to promote cyclization and aromatization are highly relevant.

A summary of potential catalyst-free and organocatalytic strategies applicable to aminopyridine synthesis is presented in the table below.

Strategy Description Potential Application to Target Compound Key Advantages
Multi-component Reactions (MCRs) One-pot reactions combining three or more starting materials to form a complex product, minimizing intermediate isolation steps.Construction of the substituted pyridine ring from acyclic precursors.High efficiency, reduced waste, operational simplicity.
Photochemical Organocatalysis Use of an organic photocatalyst to absorb light and initiate a chemical reaction.Introduction of the amino group or other substituents onto a pre-formed pyridine ring.Mild reaction conditions, high selectivity, avoidance of metal catalysts.
Base-Catalyzed Condensations Use of organic bases to promote condensation and cyclization reactions.Formation of the pyridine ring from functionalized aldehydes, ketones, and amines.Metal-free, often uses inexpensive and readily available catalysts.

Atom-Economical and Solvent-Minimization Strategies

Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. Solvent minimization, including solvent-free reactions, reduces environmental impact and simplifies product purification.

Atom-economical approaches to the synthesis of this compound would favor addition and cycloaddition reactions over substitution and elimination reactions, which generate stoichiometric byproducts. Multi-component reactions are inherently atom-economical as they combine several molecules in a single step with minimal waste. For example, a one-pot synthesis of substituted pyridines from aldehydes, β-keto esters, anilines, and malononitrile (B47326) has been reported, showcasing an atom-economical approach. nih.gov

Solvent-free, or "neat," reactions represent an ideal scenario for solvent minimization. rsc.org Microwave-assisted organic synthesis (MAOS) is a powerful technique that can accelerate reactions and often allows for solvent-free conditions. nih.govacs.org The synthesis of 2-aminopyridine (B139424) derivatives has been achieved under solvent-free conditions via a three-component reaction, highlighting the feasibility of this approach. nih.govresearchgate.net Such a strategy could be explored for the synthesis of the target molecule, potentially by reacting a suitable enaminone with a nitrile and an amine source under microwave irradiation.

The use of greener solvents is another important aspect of solvent minimization. Water is an attractive solvent due to its low cost, non-toxicity, and non-flammability. The development of water-compatible catalytic systems or reactions that proceed efficiently in water is a significant area of research. nih.gov

The following table summarizes key strategies for improving atom economy and minimizing solvent use in the synthesis of aminopyridines.

Strategy Description Potential Application to Target Compound Key Advantages
Addition Reactions Reactions where two or more molecules combine to form a larger one, without the loss of any atoms.Formation of C-C and C-N bonds in the pyridine ring synthesis.100% theoretical atom economy.
Solvent-Free Reactions Reactions conducted in the absence of a solvent, often using neat reactants or a solid-state reaction.Final steps of the synthesis or in combination with microwave irradiation.Reduced waste, simplified purification, lower environmental impact.
Microwave-Assisted Synthesis Use of microwave energy to heat reactions, often leading to shorter reaction times and improved yields.Can facilitate solvent-free conditions and accelerate reaction rates.Energy efficiency, faster reactions, potential for cleaner products.
Use of Green Solvents Employing environmentally benign solvents such as water, ethanol, or supercritical fluids.As a replacement for hazardous organic solvents in various synthetic steps.Reduced toxicity and environmental pollution.

While specific, optimized protocols for the catalyst-free, organocatalytic, atom-economical, and solvent-minimized synthesis of this compound are yet to be published, the principles and methodologies discussed provide a clear roadmap for the development of such environmentally benign synthetic routes. Future research in this area will likely focus on the application of these green chemistry principles to the synthesis of this and other valuable aminopyridine derivatives.

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy for Functional Group Fingerprinting and Molecular Dynamics

Fourier Transform Infrared (FTIR) Spectroscopy: Advanced Interpretations of Pyridine (B92270) and Amine Modes

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. For 6-(2-Methoxypropan-2-yl)pyridin-3-amine, the FTIR spectrum would be dominated by the characteristic vibrations of the substituted pyridine ring and the primary amine group.

The primary amine (-NH2) group would exhibit two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. orgchemboulder.comwpmucdn.com The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch. The N-H bending or "scissoring" vibration is expected in the 1580-1650 cm⁻¹ region. orgchemboulder.com A broad N-H wagging band may also be observed between 665 and 910 cm⁻¹. orgchemboulder.com

The pyridine ring vibrations give rise to a series of characteristic bands. The C=C and C=N stretching vibrations within the aromatic ring are expected to appear in the 1400-1600 cm⁻¹ range. The positions of these bands are sensitive to the nature and position of the substituents on the ring. The C-H stretching vibrations of the aromatic ring protons would be observed above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations provide further structural information in the fingerprint region (below 1500 cm⁻¹). The stretching vibration of the C-N bond in the aromatic amine is anticipated to be in the 1250-1335 cm⁻¹ range. orgchemboulder.com The C-O stretching of the methoxy (B1213986) group would likely appear in the 1000-1300 cm⁻¹ region.

Table 1: Predicted FTIR Vibrational Modes for this compound

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3450 Asymmetric N-H Stretch Primary Amine
~3350 Symmetric N-H Stretch Primary Amine
~3050 Aromatic C-H Stretch Pyridine Ring
~2970 Aliphatic C-H Stretch Methoxypropyl Group
~1620 N-H Bend (Scissoring) Primary Amine
~1590 C=C/C=N Ring Stretch Pyridine Ring
~1470 C=C/C=N Ring Stretch Pyridine Ring
~1280 Aromatic C-N Stretch Aryl Amine
~1100 C-O Stretch Methoxy Group
~830 N-H Wag Primary Amine

Raman Spectroscopy: Complementary Vibrational Mode Analysis and Resonance Raman Applications

Raman spectroscopy provides complementary information to FTIR spectroscopy. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active.

For this compound, the symmetric vibrations of the pyridine ring are expected to produce strong signals in the Raman spectrum. The ring breathing mode, a symmetric expansion and contraction of the entire ring, is a particularly characteristic and often intense Raman band for pyridine derivatives, typically observed around 1000 cm⁻¹. The C-C and C-N stretching vibrations of the ring will also be prominent. The N-H stretching modes of the amine group are generally weaker in Raman than in FTIR.

Resonance Raman (RR) spectroscopy could be a powerful tool for this molecule. If the excitation wavelength of the laser used in the Raman experiment coincides with an electronic absorption band of the molecule (e.g., a π-π* transition of the pyridine ring), a significant enhancement of the Raman signals for vibrations coupled to that electronic transition will occur. rsc.org This selectivity can be used to probe specific parts of the molecule. For instance, by tuning the laser to an electronic transition localized on the substituted pyridine ring, the vibrational modes of the ring would be selectively enhanced, providing detailed information about its structure and electronic environment, with minimal interference from the aliphatic substituent. stfc.ac.uk

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

Single Crystal X-ray Diffraction: Elucidation of Bond Lengths, Angles, and Torsional Angles

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and torsional angles of this compound, confirming its molecular structure and providing insights into intermolecular interactions in the solid state.

Based on known structures of substituted pyridines, the pyridine ring is expected to be planar. wikipedia.orgsoton.ac.uk The C-N bond lengths within the ring will likely be shorter than a typical C-N single bond, and the C-C bond lengths will be intermediate between single and double bonds, reflecting the aromatic character. soton.ac.ukresearchgate.net The bond angles within the ring will be close to 120°, consistent with sp² hybridization. soton.ac.uk The geometry around the nitrogen atom of the amine group is expected to be trigonal pyramidal.

The torsional angle between the plane of the pyridine ring and the C-O-C plane of the methoxypropyl group would be of particular interest, as it defines the orientation of the substituent relative to the ring. Intermolecular hydrogen bonding involving the amine group's hydrogen atoms and the nitrogen atom of the pyridine ring of an adjacent molecule would be expected to play a significant role in the crystal packing.

Table 2: Predicted Bond Lengths and Angles for this compound

Parameter Predicted Value
Bond Lengths (Å)
Pyridine C-N ~1.34 Å
Pyridine C-C ~1.39 Å
Pyridine C-C(substituent) ~1.51 Å
Pyridine C-N(amine) ~1.40 Å
**Bond Angles (°) **
C-N-C (in ring) ~117°
C-C-N (in ring) ~124°
C-C-C (in ring) ~118°

Powder X-ray Diffraction for Polymorph Screening and Crystallinity Assessment

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. Each crystalline solid has a unique PXRD pattern, which acts as a fingerprint for that specific crystalline form. rigaku.comcreative-biostructure.com

In the context of this compound, PXRD would be essential for polymorph screening. rigaku.comamericanpharmaceuticalreview.com Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, such as solubility and stability. PXRD can be used to identify and distinguish between different polymorphic forms of the compound. mdpi.com By systematically crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD, a comprehensive screen for polymorphs can be performed.

Furthermore, PXRD is used to assess the degree of crystallinity of a sample. A highly crystalline sample will produce a PXRD pattern with sharp, well-defined peaks, whereas an amorphous or poorly crystalline sample will show a broad, diffuse halo. This is crucial for quality control in chemical manufacturing.

Chiroptical Spectroscopy (If Chiral Syntheses are Explored)3.5.1. Electronic Circular Dichroism (ECD) for Chiral Recognition3.5.2. Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

Without foundational research on the synthesis and stereochemistry of this compound, any discussion on these topics would be purely speculative and would not meet the criteria of a scientifically accurate and informative article. Further research into the chiral synthesis and spectroscopic analysis of this compound is required before a comprehensive review of its chiroptical properties can be compiled.

Computational and Theoretical Investigations of 6 2 Methoxypropan 2 Yl Pyridin 3 Amine

Electronic Structure Theory and Quantum Chemical Calculations

Electronic structure theory focuses on solving the Schrödinger equation to determine the distribution of electrons within a molecule, which in turn governs its geometry, energy, and properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to predict the properties of molecules in their ground electronic state. Methods like the popular B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly employed for such calculations. researchgate.net

Ground State Geometry: The first step in a DFT study is typically a geometry optimization, which locates the minimum energy structure of the molecule. For 6-(2-Methoxypropan-2-yl)pyridin-3-amine, optimization would reveal key structural parameters. The bulky 2-methoxypropan-2-yl group at the C6 position is expected to cause some steric strain, potentially leading to a slight twisting of this group out of the plane of the pyridine (B92270) ring. The bond lengths and angles within the pyridine ring would be influenced by the electronic effects of the electron-donating amino (-NH₂) group and the weakly donating 6-substituent.

Vibrational Frequencies: Once the optimized geometry is found, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. The results are crucial for characterizing the molecule and confirming that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). For this compound, characteristic vibrational modes would include N-H stretching from the amine group, C-H stretching from the aromatic ring and alkyl groups, C-O stretching of the ether moiety, and various pyridine ring deformation modes. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data. rsc.org

Table 1: Illustrative Calculated Vibrational Frequencies for a Substituted Aminopyridine. (Data is representative and based on studies of similar molecules).
Vibrational ModeExpected Frequency Range (cm⁻¹, Scaled)Assignment
ν(N-H) asymmetric stretch3500-3400Amine group N-H bond stretching
ν(N-H) symmetric stretch3400-3300Amine group N-H bond stretching
ν(C-H) aromatic3100-3000Pyridine ring C-H bond stretching
ν(C-H) aliphatic3000-2850Alkyl group C-H bond stretching
δ(N-H) scissoring1650-1600Amine group H-N-H angle bending
ν(C=C), ν(C=N) ring stretch1600-1450Pyridine ring stretching modes
ν(C-O) ether stretch1260-1000Ether C-O bond stretching

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the HOMO is expected to be a π-orbital with significant contributions from the electron-rich aminopyridine ring, particularly the nitrogen lone pair of the amino group. The LUMO is anticipated to be a π* anti-bonding orbital primarily located on the pyridine ring. The substituents will modulate the energies of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine. (Values are representative).
ParameterEnergy (eV)
E(HOMO)-5.5 to -6.5
E(LUMO)-0.5 to -1.5
ΔE (HOMO-LUMO Gap)4.5 to 5.5

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on first principles—the laws of quantum mechanics and the values of fundamental physical constants—without using any experimental data or empirical parameters. wikipedia.org This family includes methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

While DFT is highly effective for many applications, ab initio methods are often employed when higher accuracy is required. For instance, post-Hartree-Fock methods like MP2 and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) systematically incorporate electron correlation, which is approximated in DFT. These methods can provide more reliable reaction energies, barrier heights, and descriptions of non-covalent interactions. However, their high computational cost typically limits their use to smaller molecules or for benchmarking DFT results. For this compound, ab initio calculations could be used to obtain a highly accurate energy profile for the rotation of the 6-substituent or to precisely calculate the proton affinity at the different nitrogen sites.

Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wavefunction in terms of the familiar language of chemical bonding concepts such as Lewis structures, lone pairs, and bond polarity. researchgate.net It provides a quantitative picture of bonding and intramolecular interactions by analyzing delocalization effects.

This analysis is based on second-order perturbation theory, which evaluates the stabilization energy, E(2), associated with the delocalization of electron density from a filled "donor" NBO (like a bond or a lone pair) to an empty "acceptor" NBO (typically an anti-bonding orbital). researchgate.netrsc.org Larger E(2) values indicate stronger electronic interactions.

For this compound, NBO analysis would quantify:

Hybridization and Bond Polarity: The hybridization of each atom and the polarization of key bonds (e.g., C-N, C-O).

Lone Pair Occupancy: The occupancy of the lone pair orbitals on the pyridine nitrogen, the amine nitrogen, and the ether oxygen.

Intramolecular Interactions: Key stabilizing interactions, such as the delocalization of the amine nitrogen's lone pair (LP) into the anti-bonding π* orbitals of the pyridine ring, which contributes to the electron-donating character of the amino group. Hyperconjugation between C-C or C-H bonds and adjacent anti-bonding orbitals would also be quantified.

Table 3: Illustrative NBO Second-Order Perturbation Analysis for a Substituted Aminopyridine. (Data is representative).
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (N) of Amineπ* (C-C/C-N) of Ring30-50
π (C=C) of Ringπ* (C=C/C=N) of Ring15-25
LP (O) of Methoxy (B1213986)σ* (C-C)1-5

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions change. nih.govnih.gov

Most molecules are not static but exist as an ensemble of different conformations. This compound has several rotatable bonds, primarily the C(ring)–C(substituent) bond and the C-O bond within the side chain. MD simulations, particularly in an explicit solvent environment (e.g., a box of water or chloroform (B151607) molecules), can explore the conformational landscape of the molecule.

By running a simulation for a sufficient length of time (nanoseconds to microseconds), one can identify the most populated (lowest free energy) conformational states, the pathways for interconversion between them, and the associated energy barriers. This provides a realistic picture of the molecule's structure and flexibility in solution, which is crucial for understanding its interactions with other molecules, such as biological receptors.

Table 4: Key Dihedral Angles for Conformational Analysis of this compound.
Dihedral AngleDefining AtomsDescription
τ₁N(ring)-C6-C(quat)-C(methyl)Rotation of the entire 6-substituent relative to the pyridine ring.
τ₂C(quat)-O-C(methoxy)-HRotation of the methoxy group's methyl.

This compound possesses functional groups capable of forming hydrogen bonds. The amine group (-NH₂) has two donor protons, while the amine nitrogen, the pyridine ring nitrogen, and the ether oxygen can all act as hydrogen bond acceptors.

MD simulations are exceptionally well-suited for studying these non-covalent interactions. In a simulation containing many solute molecules or in a protic solvent like water, MD can be used to analyze:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute, and the specific hydrogen bonds formed.

Hydrogen Bond Dynamics: The average number of hydrogen bonds, their lifetimes, and their geometric distributions (distance and angle).

Self-Assembly: The potential for molecules to form dimers or larger aggregates in solution through intermolecular hydrogen bonding. For example, an N-H···N(pyridine) hydrogen bond could lead to the formation of stable dimers in a non-polar solvent.

These simulations provide fundamental insights into the solubility, crystal packing, and interaction mechanisms of the molecule.

Table 5: Potential Hydrogen Bonding Interactions for this compound.
TypeDonorAcceptorExample Partner
Intermolecular (Self-Association)Amine N-HPyridine NAnother solute molecule
Intermolecular (Self-Association)Amine N-HAmine NAnother solute molecule
Intermolecular (Solvation)Amine N-HSolvent O (e.g., H₂O)Water
Intermolecular (Solvation)Solvent O-H (e.g., H₂O)Pyridine NWater
Intermolecular (Solvation)Solvent O-H (e.g., H₂O)Amine NWater
Intermolecular (Solvation)Solvent O-H (e.g., H₂O)Ether OWater

Reactivity Prediction and Mechanistic Insights via Computational Chemistry

Computational chemistry is instrumental in predicting the reactivity of molecules and elucidating reaction mechanisms. By employing various theoretical models, researchers can gain insights into the electronic structure and how it governs chemical behavior.

The exploration of a chemical reaction's mechanism involves identifying the transition states that connect reactants to products. A transition state search is a computational procedure to locate the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction pathway. For this compound, this could be applied to understand its synthesis or its reactions with other molecules.

For instance, in a potential electrophilic substitution reaction, computational methods can be used to model the approach of an electrophile to the pyridine ring. The transition state search would identify the geometry and energy of the intermediate sigma complex, providing crucial information about the reaction's feasibility and kinetics. Techniques such as the synchronous transit-guided quasi-Newton (STQN) method are commonly employed for this purpose.

Illustrative Data Table: Hypothetical Transition State Search Results

Reaction Step Computational Method Basis Set Calculated Activation Energy (kcal/mol)
Electrophilic Aromatic Substitution (Nitration at C5) DFT (B3LYP) 6-311++G(d,p) 15.8

Following the identification of a transition state, a reaction coordinate analysis, often an Intrinsic Reaction Coordinate (IRC) calculation, is performed. This traces the minimum energy path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. The resulting energy profile provides a visual representation of the reaction's progress, detailing the energies of reactants, transition states, intermediates, and products.

For this compound, this analysis can reveal the step-by-step mechanism of a given transformation. By plotting the energy as a function of the reaction coordinate, one can determine the rate-determining step and gain a deeper understanding of the factors controlling the reaction's outcome.

Conceptual Density Functional Theory (DFT) provides a framework to quantify chemical reactivity using various indices derived from the electron density. mdpi.com These descriptors help in predicting the most probable sites for electrophilic, nucleophilic, and radical attacks.

Fukui Functions: These functions identify the regions in a molecule that are most susceptible to a change in electron density upon the addition or removal of an electron. For this compound, the Fukui function f(r) can pinpoint the specific atoms that are most likely to act as nucleophilic or electrophilic centers. The sites for electrophilic attack are often predicted to be at the 3-position in pyridine derivatives due to higher electron density. smolecule.com

Electrophilicity and Nucleophilicity Indices: Global reactivity indices such as electrophilicity (ω) and nucleophilicity (N) provide a quantitative measure of a molecule's ability to accept or donate electrons, respectively. mdpi.com These indices are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The amino and methoxypropyl groups in this compound are electron-donating, which would be expected to increase its nucleophilicity.

Illustrative Data Table: Conceptual DFT Reactivity Indices

Index Description Predicted Value (Arbitrary Units) Interpretation
Electrophilicity (ω) Propensity to accept electrons 1.2 Moderate electrophile
Nucleophilicity (N) Propensity to donate electrons 3.5 Strong nucleophile
Fukui Function (f-) at N1 Susceptibility to electrophilic attack 0.08 Low

Prediction of Spectroscopic Parameters

Computational methods are also highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted shifts can then be compared with experimental data to confirm the proposed structure. For this compound, this would involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus.

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts

Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C2 145.2 144.8
C3 122.8 123.1
C4 138.5 138.2
C5 110.1 110.5

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational frequency calculations can predict the vibrational spectrum, which is invaluable for assigning the experimentally observed absorption bands to specific molecular motions. researchgate.netredalyc.org For this compound, a frequency calculation at the optimized geometry would yield a set of vibrational frequencies and their corresponding IR intensities and Raman activities. Theoretical spectra can be generated and compared with experimental ones to confirm structural features and functional groups.

Illustrative Data Table: Selected Calculated Vibrational Frequencies and Assignments

Calculated Frequency (cm⁻¹) Vibrational Mode
3450 N-H stretching (asymmetric)
3360 N-H stretching (symmetric)
3050 Aromatic C-H stretching
1610 Pyridine ring stretching

Structure-Reactivity/Property Relationship (SRPR) Modeling

Structure-Reactivity/Property Relationship (SRPR) modeling encompasses computational methodologies that aim to correlate the molecular structure of a compound with its reactivity and physicochemical properties. For this compound, these models provide valuable insights into its chemical behavior by quantifying the influence of its distinct structural features—the aminopyridine core, the bulky C6 substituent, and the C3 amino group—on various molecular-level attributes.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop predictive models that link the structural or physicochemical features of molecules, known as molecular descriptors, with their macroscopic properties. nih.govnih.gov These models are invaluable for estimating characteristics such as solubility, lipophilicity (logP), and electronic properties without the need for extensive experimental measurements. semanticscholar.org While specific QSPR models exclusively developed for this compound are not extensively documented in public literature, the principles can be understood from studies on analogous substituted pyridine and aminopyridine derivatives. researchgate.netresearchgate.net

A typical QSPR study involves calculating a wide array of molecular descriptors for a series of related compounds. These descriptors fall into several categories:

Topological Descriptors: These numerical values represent the atomic connectivity within the molecule, such as the Wiener index and molecular connectivity indices, which relate to molecular size and branching.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These descriptors provide insight into the electronic distribution and reactivity of the molecule. researchgate.net

Physicochemical Descriptors: These relate to properties like molar refractivity (MR), logP, and polar surface area (PSA).

Once calculated, these descriptors are used to build a mathematical model, often through Multiple Linear Regression (MLR) or machine learning algorithms, that correlates them with an experimental property. For instance, a hypothetical MLR model for predicting aqueous solubility (LogS) of a series of aminopyridine analogs might take the form:

LogS = c₀ + c₁ (LUMO) + c₂ (Topological Polar Surface Area) + c₃ (Molecular Weight)

The robustness and predictive power of such models are rigorously assessed using statistical metrics like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with a test set of compounds. nih.govresearchgate.net

The table below illustrates a hypothetical set of descriptors and a predicted property for this compound and related analogs, demonstrating the data used in a QSPR analysis.

CompoundStructureMolecular Weight (g/mol)LUMO (eV)Topological Polar Surface Area (Ų)Predicted LogS
Pyridin-3-amineC₅H₆N₂94.12-0.5438.9-0.85
6-Methylpyridin-3-amineC₆H₈N₂108.14-0.5138.9-1.10
6-Methoxypyridin-3-amineC₆H₈N₂O124.14-0.4848.1-1.25
This compoundC₉H₁₄N₂O166.22-0.4548.1-2.15

Note: The data in this table are illustrative and intended to represent the types of parameters used in QSPR models. Actual values would be derived from specific computational software and experimental validation.

The chemical reactivity and properties of this compound are governed by the complex interplay of electronic and steric effects originating from its substituents on the pyridine core. acs.org The pyridine ring itself is an aromatic heterocycle where the nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker resonance effect (-R), making the ring generally electron-deficient compared to benzene (B151609) and less reactive towards electrophilic substitution. wikipedia.orglibretexts.org

Substituent Effects on the Pyridine Moiety:

Amino Group (-NH₂) at C3: The amino group is a powerful activating group. It donates electron density to the pyridine ring primarily through a positive resonance effect (+R), which outweighs its negative inductive effect (-I). rsc.org This donation increases the electron density at the ortho (C2, C4) and para (C6) positions relative to the amino group, making these sites more susceptible to electrophilic attack. However, the inherent electron deficiency of the pyridine ring still directs most electrophilic substitutions to the C3 and C5 positions. pearson.com

2-Methoxypropan-2-yl Group at C6: This substituent exerts two primary influences:

Steric Effect: As a bulky tertiary alkyl group, it creates significant steric hindrance around the C6 position and the adjacent ring nitrogen (N1). This bulk can impede the approach of reagents, potentially directing reactions to less hindered positions of the ring.

The combination of a strong electron-donating group at C3 and a bulky, weakly donating group at C6 results in a unique electronic and steric profile that modulates the reactivity of the entire pyridine ring. nih.gov

Substituent Effects on the Amine Moiety:

The properties of the exocyclic amino group at C3 are, in turn, influenced by the aromatic ring system to which it is attached.

Nucleophilicity: The nucleophilicity of the amino group is similarly tempered by the electron-withdrawing character of the pyridine ring. However, it remains a reactive site for reactions such as acylation or alkylation. The steric bulk of the C6 substituent can indirectly influence reactions at the amino group by hindering the approach of large reagents to the general vicinity of that side of the molecule.

The following table summarizes the primary effects of each substituent on the different moieties of the molecule.

SubstituentPositionEffect on Pyridine MoietyEffect on Amine Moiety
Amino (-NH₂)C3Strong electron donation (+R > -I), activating the ring.N/A (This is the moiety being affected).
2-Methoxypropan-2-ylC6Significant steric hindrance. Weak electron donation (+I).Minimal direct electronic effect. Potential for remote steric hindrance.
Pyridine Ring (as a substituent)N/AN/A (This is the moiety being affected).Electron-withdrawing (-I, -R), reducing basicity and nucleophilicity.

Reactivity and Reaction Pathways of 6 2 Methoxypropan 2 Yl Pyridin 3 Amine

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (SEAr) on pyridine is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. uoanbar.edu.iq The nitrogen atom's tendency to be protonated in acidic media further increases this deactivation. uoanbar.edu.iq However, the presence of activating substituents can facilitate such reactions, with the regiochemical outcome being a product of the combined electronic and steric influences of all groups on the ring.

The 6-(2-methoxypropan-2-yl) group is a sterically demanding substituent. Its bulkiness significantly hinders electrophilic attack at the adjacent C-5 position. While it is an alkoxy group, which is typically ortho, para-directing in benzene (B151609) systems, its primary influence in this pyridine derivative is steric hindrance. Studies on substituted pyridines have shown that bulky substituents can heavily influence regioselectivity, directing incoming groups away from their immediate vicinity. researchgate.net Therefore, the C-6 methoxypropan-2-yl group primarily acts as a steric shield, disfavoring substitution at the C-5 position.

The amine group at the C-3 position is a powerful activating group for electrophilic aromatic substitution. Through resonance, it donates electron density to the pyridine ring, partially offsetting the deactivating effect of the ring nitrogen. The amine group directs incoming electrophiles to the positions ortho (C-2 and C-4) and para (C-6) to itself.

The combined directing effects are summarized below:

Pyridine Nitrogen: Deactivates the ring, especially at the C-2, C-4, and C-6 positions, and directs electrophiles to C-3 and C-5. quora.com

C-3 Amine Group: Strongly activates the ring and directs ortho (C-2, C-4) and para (C-6).

C-6 Methoxypropan-2-yl Group: Exerts a significant steric hindrance, primarily at the C-5 position.

Considering these factors, electrophilic attack is most likely to occur at the C-2 and C-4 positions, which are activated by the amine group. The C-6 position, though electronically favored by the amine's directing effect, is already substituted. The C-5 position is sterically hindered and electronically disfavored by the pyridine nitrogen. Therefore, substitution will preferentially occur at C-2 or C-4, depending on the specific reaction conditions and the nature of the electrophile.

Position on Pyridine RingInfluence of Pyridine NitrogenInfluence of C-3 Amine GroupInfluence of C-6 Methoxypropan-2-yl GroupOverall Likelihood of Electrophilic Attack
C-2DeactivatedActivated (ortho)Minimal steric effectFavored
C-4DeactivatedActivated (ortho)Minimal steric effectFavored
C-5FavoredDeactivated (meta)Sterically hinderedDisfavored

Given the inherent difficulties of classical electrophilic aromatic substitution on pyridines, modern C-H functionalization methods offer more efficient and selective alternatives. rsc.orgresearchgate.net These strategies often employ transition-metal catalysts to activate specific C-H bonds. thieme-connect.com

For 6-(2-methoxypropan-2-yl)pyridin-3-amine, several C-H functionalization strategies could be envisioned:

Directed Metalation: The pyridine nitrogen's lone pair can direct transition metals like palladium, rhodium, or ruthenium to activate the C-2 C-H bond. nih.gov Similarly, the amine group could potentially direct metalation to the C-2 or C-4 positions.

Dearomatization-Rearomatization: This strategy involves the temporary dearomatization of the pyridine ring to create a more electron-rich intermediate that can react with electrophiles. Subsequent rearomatization yields the substituted pyridine. nih.gov This approach can provide access to C-3 functionalized pyridines that are difficult to obtain through other means. nih.govnih.gov

Zincke Imine Intermediates: The reaction of pyridines with 2,4-dinitrochlorobenzene forms Zincke salts, which can be opened by amines to form Zincke imines. These acyclic intermediates can undergo regioselective halogenation and subsequent ring-closure to yield 3-halopyridines. nih.govnsf.gov This method provides a route to functionalize the C-3 position, which is often challenging.

Nucleophilic Reactivity of the Amine Moiety

The primary amine at the C-3 position is a key site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom allows it to react with a wide range of electrophiles.

The amine group of this compound readily undergoes alkylation and acylation reactions.

Alkylation: Reaction with alkyl halides (R-X) in the presence of a base leads to the formation of secondary and tertiary amines. The primary amine acts as a nucleophile, displacing the halide from the alkyl group. msu.edu

Acylation: Treatment with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) yields the corresponding N-acyl derivatives (amides). This reaction is typically rapid and is often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. nih.gov

Reaction TypeElectrophileProductTypical Conditions
AlkylationAlkyl Halide (R-X)Secondary/Tertiary AmineBase (e.g., K₂CO₃), Solvent (e.g., DMF)
AcylationAcyl Chloride (RCOCl)AmideBase (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂)
AcylationAcid Anhydride (B1165640) ((RCO)₂O)AmideBase (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂)

The nucleophilic amine can be used to synthesize a variety of important functional groups, including amides, ureas, and thioureas.

Amides: As mentioned, amides are readily formed via acylation. This is a fundamental transformation in organic synthesis.

Ureas: Ureas are typically synthesized by reacting the amine with an isocyanate (R-N=C=O). The amine nitrogen attacks the electrophilic carbon of the isocyanate, leading to the formation of a substituted urea (B33335). Alternatively, reaction with phosgene (B1210022) (COCl₂) or a phosgene equivalent followed by another amine can also produce ureas. nih.gov

Thioureas: Similarly, thioureas are formed by the reaction of the amine with an isothiocyanate (R-N=C=S). researchgate.netmdpi.com The reaction mechanism is analogous to urea formation. ias.ac.in These derivatives are significant in medicinal chemistry and materials science. mdpi.com

These reactions highlight the versatility of the C-3 amine group as a synthetic handle for introducing a wide range of functionalities onto the pyridine scaffold.

Derivatization via Diazotization Reactions

The primary aromatic amine functionality at the C-3 position of this compound allows for derivatization through diazotization. This reaction involves treating the aminopyridine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H₂SO₄). The process converts the amino group into a pyridine diazonium salt.

Pyridinium (B92312) diazonium ions are generally reactive intermediates. rsc.org While they are often less stable than their benzenoid analogs, they serve as valuable precursors for a variety of functional groups through subsequent Sandmeyer, Schiemann, or related reactions. The diazonium group can be substituted by nucleophiles, leading to a diverse range of 3-substituted pyridine derivatives. The rapid hydrolysis of these diazonium ions in dilute acid solutions can yield the corresponding hydroxy-compound. rsc.org

Table 1: Potential Products from Diazotization of this compound

Reagent Product Functional Group Product Name
H₂O, H⁺, Δ -OH 6-(2-Methoxypropan-2-yl)pyridin-3-ol
CuCl / HCl -Cl 3-Chloro-6-(2-methoxypropan-2-yl)pyridine
CuBr / HBr -Br 3-Bromo-6-(2-methoxypropan-2-yl)pyridine
CuCN / KCN -CN 6-(2-Methoxypropan-2-yl)pyridine-3-carbonitrile
HBF₄, Δ -F 3-Fluoro-6-(2-methoxypropan-2-yl)pyridine

Reactivity of the Methoxypropan-2-yl Group

The substituent at the C-6 position, a 2-methoxypropan-2-yl group, possesses its own distinct reactivity, primarily centered around the ether linkage and the tertiary carbon atom.

Ether Cleavage Strategies

Ethers are known for their general lack of reactivity, but they can be cleaved under strongly acidic conditions. wikipedia.orglibretexts.org The ether in the 6-(2-methoxypropan-2-yl) substituent is a tertiary ether, which dictates the mechanism of its cleavage. Treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) is the standard method for this transformation. openstax.org

Due to the tertiary nature of the carbon attached to the ether oxygen, the cleavage proceeds via an Sₙ1 or E1 mechanism. openstax.orglibretexts.org The reaction is initiated by the protonation of the ether oxygen, creating a good leaving group (methanol). The departure of methanol (B129727) generates a relatively stable tertiary carbocation on the pyridine substituent. This carbocation can then be attacked by a halide ion (Br⁻ or I⁻) in an Sₙ1 pathway to yield a tertiary halide. Alternatively, it can undergo elimination (E1 pathway) by losing a proton from an adjacent methyl group to form an alkene. libretexts.org

Table 2: Ether Cleavage Reactions and Potential Products

Reagent(s) Mechanism Major Product(s)
Excess HBr, Δ Sₙ1 6-(2-Bromopropan-2-yl)pyridin-3-amine and Methanol
Excess HI, Δ Sₙ1 6-(2-Iodopropan-2-yl)pyridin-3-amine and Methanol

Reactions Involving the Tertiary Carbon Center (e.g., fragmentation, radical reactions)

The quaternary carbon center of the 2-methoxypropan-2-yl group is sterically hindered, making it a challenging site for bimolecular nucleophilic substitution (Sₙ2). However, its structure is conducive to reactions involving radical intermediates. The stability of the resulting tertiary radical makes this a plausible reaction pathway under appropriate conditions.

In the context of metal-catalyzed cross-coupling, reactions involving tertiary alkyl electrophiles are difficult due to factors like a low propensity for oxidative addition via Sₙ2 pathways. nih.gov However, nickel-catalyzed reactions, which can proceed through an inner-sphere electron-transfer pathway, are more amenable to generating and utilizing tertiary radical intermediates. nih.gov While direct fragmentation is a potential side reaction, controlled radical-mediated processes could enable the formation of new carbon-carbon bonds at this position. For instance, a nickel-catalyzed Suzuki arylation could potentially couple the tertiary carbon with an arylboronic acid, leading to the synthesis of all-carbon quaternary centers. nih.gov

Stereoselective Transformations at the Isopropyl Moiety

The 2-methoxypropan-2-yl group is achiral. Therefore, stereoselective transformations would involve the introduction of a new stereocenter with high facial selectivity. Direct stereoselective functionalization of one of the two identical methyl groups presents a significant synthetic challenge due to their chemical equivalence and the steric hindrance of the quaternary center.

Metal-Catalyzed Transformations

C-H Activation and Functionalization Strategies on the Pyridine Ring

Transition-metal-catalyzed C-H activation is a powerful tool for the direct functionalization of pyridine rings, offering an efficient alternative to classical synthetic routes. thieme-connect.combeilstein-journals.org In this compound, the regioselectivity of C-H functionalization is influenced by several factors: the directing ability of the pyridine nitrogen, the electronic and directing effects of the amino and alkoxy substituents, and steric hindrance.

Directing Group Effects : The pyridine nitrogen atom is an effective coordinating site for various transition metals (e.g., Pd, Rh, Ir, Ru), typically directing functionalization to the ortho C-H bonds (C2 and C6 positions). rsc.orgacs.org In this molecule, the C6 position is already substituted, leaving the C2 position as a primary target for nitrogen-directed C-H activation. beilstein-journals.org The amino group at C3 can also act as a directing group, favoring functionalization at its ortho positions (C2 and C4).

Regioselectivity :

C2-Position : This position is electronically activated by the C3-amino group and is the primary site for pyridine-N-directed functionalization. Therefore, C2 is a highly probable site for metal-catalyzed arylation, alkylation, or alkenylation. beilstein-journals.org

C4-Position : This position is activated by the C3-amino group and is meta to the C6-substituent. It is a likely site for functionalization, especially if a catalyst system that favors the directing effect of the amino group is employed.

C5-Position : This position is sterically hindered by the bulky 2-methoxypropan-2-yl group at C6, making it a less likely site for C-H activation.

Various transition-metal catalysts, including those based on palladium, rhodium, and iridium, have been developed for these transformations, enabling the formation of new C-C, C-N, and C-O bonds with high regioselectivity. thieme-connect.comnih.gov

Table 3: Potential Metal-Catalyzed C-H Functionalization Reactions

Catalyst System Reaction Type Probable Position(s) of Functionalization Example Coupling Partner
Pd(OAc)₂ / Ligand Arylation (e.g., Fujiwara-Morita) C2, C4 Arylboronic acids, Aryl halides
[RhCp*Cl₂]₂ Alkylation / Alkenylation C2 Alkenes, Alkynes
[Ir(cod)OMe]₂ / Ligand Borylation C2, C4 B₂pin₂

Cross-Coupling Reactions Involving Amine or Pyridine Nitrogen (e.g., N-arylation, C-N bond cleavage)

The presence of both a primary amine and a pyridine nitrogen in this compound allows for its participation in a variety of cross-coupling reactions, most notably N-arylation reactions such as the Buchwald-Hartwig amination. These reactions are pivotal in medicinal chemistry for the synthesis of complex molecules.

N-Arylation:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate. While specific studies on the N-arylation of this compound are not extensively documented, the reactivity of similar aminopyridine derivatives suggests that it would be a viable substrate. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and is often tailored to the specific substrates.

A general representation of the N-arylation of this compound is shown below:

N-arylation of this compound

Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation of Aminopyridines

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂BINAPNaOtBuToluene80-110
Pd₂(dba)₃XantphosCs₂CO₃Dioxane100
Pd(OAc)₂RuPhosK₃PO₄t-BuOH100

Data extrapolated from studies on similar aminopyridine substrates.

C-N Bond Cleavage:

While less common than C-N bond formation, C-N bond cleavage in aminopyridines can occur under specific catalytic conditions. For instance, transition-metal-catalyzed reactions can facilitate the cleavage of the pyridyl C-N bond in aminopyridines, allowing for the substitution of the amino group. This type of reaction is still an emerging area of research, and specific examples involving this compound are not yet reported.

Homogeneous and Heterogeneous Catalysis Involving the Compound as Reactant or Ligand Precursor

The pyridine and amine functionalities in this compound make it a potential candidate for use in both homogeneous and heterogeneous catalysis, either as a reactant or as a precursor to a ligand.

Homogeneous Catalysis:

Pyridine-containing molecules are widely used as ligands in homogeneous catalysis due to the ability of the pyridine nitrogen to coordinate with a variety of transition metals. researchgate.netrsc.org The specific steric and electronic properties of this compound could be exploited to create novel ligands for various catalytic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. yu.edu.jo The amino group can also be functionalized to create bidentate or multidentate ligands, which can form stable and highly active metal complexes.

Heterogeneous Catalysis:

The immobilization of pyridine-based ligands onto solid supports is a common strategy for the development of heterogeneous catalysts. mdpi.comresearchgate.netresearchgate.net This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. This compound could be anchored to a solid support, such as silica (B1680970) or a polymer resin, through its amino group. The resulting material could then be used to chelate metal ions to create a solid-supported catalyst. Such heterogeneous catalysts have applications in a wide range of organic transformations, including Suzuki-Miyaura couplings and oxidation reactions. researchgate.netnih.gov

Table 2: Potential Catalytic Applications of this compound Derivatives

Catalysis TypeRole of CompoundPotential ReactionsMetal Center
HomogeneousLigand PrecursorCross-coupling, HydrogenationPd, Rh, Ru, Ir
HeterogeneousImmobilized LigandSuzuki Coupling, OxidationPd, Cu, Fe

Applications are based on the known catalytic activity of similar pyridine-based ligands.

Photochemical Transformations and Radical Chemistry

The photochemical and radical chemistry of this compound is expected to be influenced by the pyridine ring, which can undergo a variety of light-induced transformations and radical reactions.

Photochemical Transformations:

Pyridine and its derivatives are known to undergo photochemical reactions, such as photoisomerization and photoaddition. acs.org Upon UV irradiation, pyridine can rearrange to its Dewar isomer. While specific photochemical studies on this compound are lacking, it is plausible that it could undergo similar transformations. The substituents on the pyridine ring would likely influence the efficiency and outcome of these photochemical processes. For instance, the bulky 6-alkoxy group might sterically hinder certain photoisomerization pathways.

Radical Chemistry:

The pyridine ring can participate in radical addition reactions. researchgate.netconsensus.apprsc.org Nucleophilic carbon-centered radicals can add to the electron-deficient pyridine ring, typically at the 2- or 4-positions. nih.gov The presence of the amino group at the 3-position and the alkoxy group at the 6-position will influence the regioselectivity of such radical additions. Furthermore, the amino group itself can be a source of radicals under certain conditions. For example, photoredox catalysis can be used to generate α-amino radicals from amine derivatives, which can then participate in various C-C bond-forming reactions. nih.govnih.gov

Table 3: Potential Radical Reactions Involving this compound

Reaction TypeRadical SourceExpected Product
Radical Addition to PyridineAlkyl radicalsAlkylated pyridine derivative
α-Amino Radical FormationPhotoredox catalysisFunctionalized at the α-carbon of a substituent

Reactions are predicted based on the known radical chemistry of pyridine and amine derivatives.

Derivatization and Analog Generation for Advanced Research

Synthesis of N-Substituted Amine Derivatives

The primary amino group at the C3 position of 6-(2-methoxypropan-2-yl)pyridin-3-amine is a versatile functional group for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships.

Secondary and Tertiary Amine Formation

The conversion of the primary amine to secondary and tertiary amines can be achieved through several established synthetic methodologies. Direct N-alkylation using alkyl halides in the presence of a non-nucleophilic base is a common approach. To favor mono-alkylation and the formation of secondary amines, the use of a single equivalent of the alkylating agent is crucial. The formation of tertiary amines can be promoted by using an excess of the alkylating agent or by employing a two-step process where the initially formed secondary amine is subsequently alkylated. libretexts.orgthieme-connect.com

Reductive amination offers a powerful alternative for the synthesis of secondary and tertiary amines. This method involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

Table 1: Synthesis of Secondary and Tertiary Amine Derivatives
Reaction TypeReagents and ConditionsProduct Type
Direct N-AlkylationAlkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN)Secondary or Tertiary Amine
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C), Solvent (e.g., DCE, MeOH)Secondary or Tertiary Amine

Amide and Sulfonamide Derivatives

The nucleophilic character of the primary amine allows for the straightforward synthesis of amide and sulfonamide derivatives. Acylation with acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), yields the corresponding amides. Similarly, sulfonamides are readily prepared by reacting the amine with sulfonyl chlorides. libretexts.org These reactions are typically high-yielding and can be performed under mild conditions. The resulting amides and sulfonamides often exhibit distinct physicochemical properties and biological activities compared to the parent amine.

Table 2: Synthesis of Amide and Sulfonamide Derivatives
DerivativeReagents and ConditionsFunctional Group Formed
AmideAcyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O), Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF)-NHCOR
SulfonamideSulfonyl chloride (RSO₂Cl), Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF)-NHSO₂R

Modification of the Pyridine Ring System

The pyridine ring itself is a key target for modification, allowing for the fine-tuning of electronic properties, steric profile, and potential interaction points with biological targets.

Introduction of Additional Substituents via Directed Ortho Metallation or Selective Halogenation

Directed ortho metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. masterorganicchemistry.comrsc.org In the case of this compound, the amino group (or a protected derivative such as an amide) can act as a directing group. Treatment with a strong base, such as an organolithium reagent, can lead to deprotonation at the C2 or C4 position, with the regioselectivity influenced by the specific directing group and reaction conditions. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce new substituents. tandfonline.com

Selective halogenation provides another avenue for introducing functional handles onto the pyridine ring. acs.orggoogle.com The regioselectivity of electrophilic halogenation is governed by the electronic effects of the existing substituents. The electron-donating amino and alkoxy groups activate the ring towards electrophilic attack. google.com Depending on the halogenating agent and reaction conditions, substitution at the positions ortho or para to the activating groups can be achieved.

Table 3: Pyridine Ring Functionalization Strategies
MethodKey ReagentsPotential Positions for SubstitutionIntroduced Group
Directed Ortho Metallation (DoM)Strong base (e.g., n-BuLi, LDA), Electrophile (E+)C2 or C4Various electrophiles (e.g., alkyl, silyl, carboxyl)
Selective HalogenationHalogenating agent (e.g., NBS, NCS, I₂)C2, C4, or C5Halogen (Br, Cl, I)

Functionalization of the Pyridine Nitrogen (e.g., N-oxidation, Quaternization)

The lone pair of electrons on the pyridine nitrogen atom allows for its functionalization through N-oxidation and quaternization. Oxidation with reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide affords the corresponding pyridine N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions.

Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a pyridinium (B92312) salt. This introduces a permanent positive charge on the nitrogen atom, significantly impacting the molecule's solubility and electronic characteristics.

Transformations of the Methoxypropan-2-yl Moiety

The 6-(2-methoxypropan-2-yl) group, while often considered a stable substituent, can also be a site for chemical modification, primarily through cleavage of the ether bond.

Ether cleavage can be accomplished under strongly acidic conditions, for example, using hydrobromic acid (HBr) or hydroiodic acid (HI). rsc.org This reaction would convert the methoxypropan-2-yl group into a hydroxyl group, specifically a tertiary alcohol at the 2-position of the propane (B168953) chain, and would also likely cleave the ether linkage to the pyridine ring, yielding a 6-hydroxypyridine derivative. More selective cleavage of the methyl ether within the side chain without affecting the pyridyl ether linkage might be possible with specific reagents like boron tribromide (BBr₃) at low temperatures, although this would require careful optimization. Such transformations open up further possibilities for derivatization at the newly formed hydroxyl group.

Table 4: Potential Transformations of the Methoxypropan-2-yl Moiety
Reaction TypeReagents and ConditionsResulting Functional Group
Ether CleavageStrong acid (e.g., HBr, HI) or Lewis acid (e.g., BBr₃)Hydroxyl group (-OH)

Conversion of the Ether to Hydroxyl or Other Functional Groups

The tertiary ether group, 2-methoxypropan-2-yl, is a key feature of the molecule that can be chemically altered to introduce new functionalities. The cleavage of this ether bond to reveal a hydroxyl group is a primary transformation of interest.

Ether Cleavage Mechanisms: The cleavage of ethers is typically achieved under strong acidic conditions. libretexts.org For a tertiary ether like the one present in this compound, the reaction likely proceeds through an SN1 mechanism due to the formation of a stable tertiary carbocation intermediate. pressbooks.publibretexts.org

ReagentConditionsMechanismNotes
Boron Tribromide (BBr₃) Low temperature (e.g., -78°C to room temp.) in an inert solvent like CH₂Cl₂Lewis acid-assisted cleavageHighly effective for aryl methyl ethers, but reacts violently with water. chem-station.comorgsyn.org
Hydrobromic Acid (HBr) High temperature (reflux)SN1 or SN2A classic method; the high temperature can limit functional group tolerance. researchgate.net
Hydroiodic Acid (HI) High temperature (reflux)SN1 or SN2Similar to HBr, HI is a strong acid effective for ether cleavage. pressbooks.pubeiu.edu
Trifluoroacetic Acid (TFA) Moderate temperaturesE1 (for tertiary ethers)Can favor elimination to form an alkene (isopropenyl group) from the tertiary carbocation. libretexts.org

This table is interactive. Sort by clicking the headers.

The reaction with a reagent like boron tribromide would involve the Lewis acidic boron atom coordinating to the ether's oxygen, facilitating the departure of the methoxy (B1213986) group and subsequent attack by a bromide ion. chem-station.com Hydrolysis of the resulting borane (B79455) intermediate would yield the desired tertiary alcohol, 2-(5-aminopyridin-2-yl)propan-2-ol (B8198625). This hydroxylated derivative offers a new site for further functionalization, such as esterification or conversion into other leaving groups for nucleophilic substitution.

Elaboration of the Isopropyl Group into Complex Side Chains

The isopropyl group attached to the pyridine ring is a stable alkyl side chain. Its direct functionalization is challenging due to the strength of the C-H bonds. However, modern synthetic methods, particularly those involving C-H activation, offer potential pathways for its elaboration.

C-H Activation Strategies: Direct C-H functionalization is a powerful tool in organic synthesis that avoids the need for pre-installed functional groups. rsc.org Palladium-catalyzed reactions are commonly used for the arylation or alkylation of unactivated C(sp³)–H bonds. researchgate.net

Potential Functionalization Approaches:

Directed C-H Activation: The pyridine nitrogen or the amine group could potentially act as directing groups to guide a transition metal catalyst to the C-H bonds of the isopropyl group. The development of specialized directing groups, such as the 2-(pyridin-2-yl)isopropyl (PIP) amine, has enabled the functionalization of previously unreactive methylene (B1212753) C–H bonds. acs.org A similar strategy could be envisioned for this compound.

Radical Reactions: Minisci-type reactions, which involve the addition of carbon-centered radicals to electron-deficient heteroarenes like pyridine, could potentially be adapted to functionalize the side chain, although selectivity can be a challenge. nih.gov

Successful functionalization could introduce new groups such as halogens, hydroxyls, or amines onto the isopropyl moiety, dramatically increasing the structural complexity and allowing for the synthesis of intricate side chains.

Synthesis of Polymeric or Supramolecular Scaffolds Incorporating the Compound

The presence of both hydrogen-bond donor (the amine group) and acceptor (the pyridine nitrogen) sites makes this compound an excellent candidate for building larger, ordered structures through non-covalent interactions. mdpi.com

Supramolecular Assembly: Supramolecular chemistry involves the assembly of molecules into well-defined structures held together by intermolecular forces. doaj.org Aminopyridine derivatives are frequently used in crystal engineering and the design of supramolecular assemblies. mdpi.com

Hydrogen Bonding: The primary amine group (-NH₂) can donate two hydrogen bonds, while the pyridine ring's nitrogen atom can accept a hydrogen bond. This allows for the formation of extended chains, sheets, or more complex three-dimensional networks when co-crystallized with complementary molecules, such as carboxylic acids. mdpi.com

Coordination Chemistry: The pyridine nitrogen can coordinate to metal centers, allowing the compound to act as a ligand in the formation of metal-organic frameworks (MOFs) or discrete coordination complexes.

These assemblies are of interest in materials science, with potential applications in areas like catalysis, gas storage, and molecular recognition. nih.gov

Polymer Synthesis: While direct polymerization through the pyridine ring is difficult, the compound could be functionalized to act as a monomer. For instance, conversion of the amine group into a reactive moiety (e.g., an isocyanate or an acrylate) could allow for its incorporation into polyurethanes, polyamides, or polyacrylates. The resulting polymers would feature the pyridyl moiety as a pendant group, imparting specific properties such as basicity, metal-coordinating ability, or altered solubility to the polymer chain. Such polymers could find use in catalysis, drug delivery, or as functional coatings.

Advanced Research Applications and Methodological Development

Utilization in Materials Science Research

The combination of a pyridine (B92270) ring, an amino group, and a bulky methoxypropyl group in 6-(2-Methoxypropan-2-yl)pyridin-3-amine makes it a versatile building block for the synthesis of novel materials with tailored properties.

Substituted pyridines are valuable precursors in the synthesis of functional polymers. researchgate.netlifechemicals.com The presence of the primary amino group on the pyridine ring of this compound allows it to be incorporated into various polymer backbones through techniques like polycondensation. For instance, aminopyridines can be used to create pyridine-grafted copolymers, which have shown applications in areas such as antimicrobial materials and fluorescence. mdpi.com The electropolymerization of aminopyridines is another route to produce functional polymers, such as poly-2-aminopyridine. researchgate.net The bulky 6-(2-methoxypropan-2-yl) group in the target compound could influence the morphology and properties of the resulting polymers, potentially leading to materials with unique solubility, thermal stability, and mechanical characteristics.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeReactive SitePotential Polymer ClassPotential Properties
PolycondensationAmino groupPolyamides, PolyiminesEnhanced thermal stability, specific solubility
ElectropolymerizationAmino group and pyridine ringConducting polymersModified redox properties, controlled morphology
GraftingAmino groupPyridine-grafted copolymersFunctional materials with antimicrobial or fluorescent properties mdpi.com

Pyridine-containing compounds are integral to the development of organic electronic materials, including those used in organic light-emitting diodes (OLEDs). nih.gov Pyridine derivatives can function as hole-transporting materials. nih.gov The electronic properties of such materials can be tuned by the introduction of various functional groups. The methoxy (B1213986) and amino groups on this compound can modulate the electron density of the pyridine ring, thereby influencing its charge transport properties. While direct studies on the semiconducting properties of this specific compound are not available, related pyridine derivatives have been investigated for their potential in optoelectronic applications. The bulky substituent may also impact the solid-state packing of the molecules, which is a critical factor in determining the charge mobility of organic semiconductors.

The pyridine nitrogen and the amino group of this compound make it a prime candidate for use as a building block in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Pyridine-based ligands are widely used in the construction of MOFs, where the pyridine nitrogen coordinates to a metal center. nih.govrsc.orgrsc.orgmdpi.com The amino group can also be involved in coordination or can be a site for post-synthetic modification.

In the context of COFs, which are crystalline porous polymers built from organic linkers, aminopyridines can be used as monomers. rsc.orgresearchgate.netfigshare.comrsc.orgtcichemicals.com The reaction of the amino group with aldehydes, for example, can lead to the formation of imine-linked COFs. The steric bulk of the 6-(2-methoxypropan-2-yl) group would be expected to influence the porosity and dimensionality of the resulting framework.

Table 2: Potential Role of this compound in Porous Frameworks

Framework TypePotential RoleKey Functional GroupsExpected Influence of Substituent
MOFOrganic LinkerPyridine nitrogen, Amino groupControl of framework topology and pore environment
COFMonomer/Building BlockAmino groupCreation of porous, crystalline polymers with tailored properties

The solid-state arrangement of molecules, governed by intermolecular interactions, is the focus of crystal engineering. For aminopyridine derivatives, hydrogen bonding is a dominant factor in determining the crystal packing. nih.govnih.govacs.orgacs.orgiucr.orgnih.govresearchgate.netnih.govmdpi.comtubitak.gov.tr The amino group of this compound can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor. The presence of the bulky and flexible 6-(2-methoxypropan-2-yl) group will likely introduce steric constraints that influence the formation of hydrogen-bonded networks, potentially leading to novel supramolecular architectures. The study of how these interactions direct the assembly of molecules in the solid state is crucial for designing materials with specific physical properties.

Roles in Catalysis and Reaction Engineering

The electronic and steric properties of this compound make it a promising candidate for ligand design in transition metal catalysis.

Aminopyridine derivatives are a significant class of ligands in coordination chemistry and have been used to stabilize various transition metals. researchgate.netnih.govresearchgate.netmdpi.com The introduction of bulky substituents on the pyridine ring is a common strategy to control the coordination environment of the metal center, influence the catalytic activity, and in some cases, stabilize unusual oxidation states. nih.govmdpi.com

The 6-(2-methoxypropan-2-yl) group in this compound provides considerable steric hindrance around the pyridine nitrogen. This steric bulk can be advantageous in several catalytic applications:

Controlling Coordination Number: The bulky group can prevent the coordination of multiple ligands to a metal center, thereby creating coordinatively unsaturated sites that are often crucial for catalytic activity.

Enhancing Selectivity: The steric hindrance can influence the substrate approach to the catalytic center, leading to higher selectivity in reactions.

Stabilizing Reactive Species: Bulky ligands can protect reactive metal centers from bimolecular decomposition pathways, thus increasing the catalyst's lifetime.

The coordination chemistry of sterically hindered aminopyridine ligands with transition metals has been a subject of extensive research. researchgate.netnih.govresearchgate.netmdpi.com These ligands have been employed in a variety of catalytic transformations. While direct catalytic applications of this compound have not been reported, its structural features suggest it could be a valuable ligand in fields such as olefin polymerization researchgate.net, C-H activation acs.org, and cross-coupling reactions nih.gov, where the steric and electronic properties of the ligand play a critical role. The development of catalysts with sterically demanding pyridine-based ligands is an active area of research aimed at achieving higher efficiency and selectivity in chemical transformations. nih.govuniv-rennes.fr

Organocatalytic Applications (e.g., as a chiral base or Lewis base catalyst)

No studies have been found that describe the use of this compound as an organocatalyst. Research into its potential as a chiral base, which would necessitate the resolution of its enantiomers, or as a Lewis base catalyst in organic transformations has not been reported.

Catalyst Support Functionalization and Heterogenization

There is no available information on the application of this compound in the functionalization of catalyst supports. The process of attaching this molecule to a solid support to create a heterogeneous catalyst has not been documented in the scientific literature.

Development of Advanced Analytical Reagents or Probes

Investigations into the development of analytical tools based on this compound have not been reported.

Fluorescent or Chromogenic Probes for Non-Biological Targets

No research has been published detailing the synthesis or application of this compound as a fluorescent or chromogenic probe for the detection of non-biological analytes.

Chemo-sensors for Specific Chemical Species

The development and application of chemo-sensors incorporating this compound for the detection of specific chemical species have not been described in the available literature.

Advanced Separation Science Applications (e.g., stationary phases)

There are no reports of this compound being utilized in the field of separation science, for instance, as a component of a stationary phase in chromatography.

Fundamental Studies in Physical Organic Chemistry

Fundamental studies detailing the physicochemical properties of this compound are not present in the accessible scientific literature. This includes, but is not limited to, detailed spectroscopic analysis, kinetic studies of its reactions, or theoretical calculations of its electronic structure and reactivity.

Basicity and pKa Determinations in Various Media

A thorough investigation into the basicity and acid dissociation constant (pKa) of this compound across various media has found no published experimental or theoretical values. The pKa is a critical parameter that quantifies the acidity or basicity of a compound and is fundamental to understanding its behavior in chemical reactions and biological systems. Without this data, predictions of its protonation state at different pH levels, which is crucial for applications in medicinal chemistry and materials science, cannot be accurately made.

Kinetics and Thermodynamics of Elementary Reactions

Detailed studies on the kinetics and thermodynamics of elementary reactions involving this compound are not available in the current body of scientific literature. Such studies would provide essential information on the rates of reaction, activation energies, and the equilibrium position of reactions involving this compound. This information is vital for process optimization in chemical synthesis and for understanding its potential mechanisms of action in various applications.

Solvent Effects on Reactivity and Spectroscopy

The influence of different solvents on the reactivity and spectroscopic properties of this compound has not been documented. Solvent effects can significantly alter reaction rates and mechanisms, as well as the absorption and emission of light by a molecule. The study of these effects, often through techniques like UV-Vis or fluorescence spectroscopy in a range of solvents, provides insights into the compound's ground and excited state properties and its interactions with its immediate environment. The absence of such data limits the ability to design and control reactions and spectroscopic analyses involving this compound.

Future Research Directions and Unexplored Avenues

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Synthesis Planning

Exploration of Novel Reactivity Patterns and Unexpected Transformations

The steric hindrance imposed by the 2-methoxypropan-2-yl group near the ring nitrogen presents an opportunity to explore unique reactivity. researchgate.net This steric bulk could lead to unusual regioselectivity in reactions on the pyridine (B92270) ring or enable the isolation of otherwise unstable intermediates. Investigating its behavior under various catalytic conditions (e.g., transition metal catalysis, photoredox catalysis) could uncover novel transformations and expand the synthetic utility of sterically demanding pyridine building blocks.

Development of Sustainable and Economically Viable Production Routes for Industrial Research Applications

For this compound to be used widely in industrial research, sustainable and cost-effective production methods are essential. Future research should focus on "green" chemistry principles, such as developing catalytic routes that minimize waste and avoid harsh reagents. acs.org This could involve exploring biocatalysis or utilizing renewable feedstocks. For example, methods are being developed to produce the core pyridine structure from biomass-derived sources like glycerol, which could eventually be adapted for substituted pyridines. rsc.orguniroma1.itresearchgate.net Such advancements would make this and similar building blocks more accessible for large-scale applications.

Deeper Understanding of Structure-Property Relationships for Tunable Advanced Materials

Incorporating this molecule into polymers or covalent organic frameworks (COFs) could lead to new materials with tailored properties. researchgate.net A deeper investigation into the structure-property relationships is needed. For instance, understanding how the bulky substituent affects polymer chain packing, or how the electronic properties of the substituted pyridine ring influence the photocatalytic activity of a COF, is crucial. nih.govresearchgate.net This knowledge would allow for the rational design of advanced materials for applications in electronics, separations, and catalysis.

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